molecular formula C10H17NO2S B2735026 (+)-10,2-Camphorsultam CAS No. 108448-77-7; 1932472-17-7

(+)-10,2-Camphorsultam

Cat. No.: B2735026
CAS No.: 108448-77-7; 1932472-17-7
M. Wt: 215.31
InChI Key: DPJYJNYYDJOJNO-NRPADANISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-(+)-10,2-Camphorsultam is the enantiomer of a widely used chiral auxiliary, often referred to as Oppolzer's sultam . This compound is a white to almost white crystalline solid with a high melting point of approximately 182 °C and a specific optical rotation of +30.0 to +35.0 deg (C=1, CHCl3) . Its structural rigidity and well-defined chirality, derived from the camphor skeleton, make it an excellent tool for controlling stereoselectivity in organic synthesis . Researchers utilize this sultam primarily as a chiral auxiliary in various asymmetric transformations. Its nitrogen atom can be functionalized, for example, to form N-acryloyl derivatives which act as highly selective dienophiles in asymmetric Diels-Alder cycloaddition reactions . Furthermore, it has applications in other key reactions such as Michael additions and Claisen rearrangements to produce desired stereoisomers with high enantiomeric purity . Beyond its use as an auxiliary, (1R,5S)-(+)-10,2-Camphorsultam serves as a chiral probe for determining the absolute stereochemistry of carboxylic acids via X-ray crystallography or HPLC analysis . It is also employed as a building block in the synthesis of more complex, optically active molecules and reagents . The product is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet for handling information, as it may cause skin and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108448-77-7; 1932472-17-7

Molecular Formula

C10H17NO2S

Molecular Weight

215.31

IUPAC Name

(1R,5S,7S)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide

InChI

InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7-,8-,10-/m0/s1

InChI Key

DPJYJNYYDJOJNO-NRPADANISA-N

SMILES

CC1(C2CCC13CS(=O)(=O)NC3C2)C

solubility

not available

Origin of Product

United States

Synthetic Methodologies for the Preparation and Derivatization of + 10,2 Camphorsultam

Preparation of the (+)-10,2-Camphorsultam Scaffold

The construction of the fundamental camphorsultam structure is a critical first step, with methods evolving to improve efficiency and yield.

The synthesis of camphorsultam originates from camphor-10-sulfonic acid (1), which is readily converted to the corresponding cyclic camphorsulfonylimine (2). beilstein-journals.org The original synthetic protocol for the reduction of this imine to the target sultam (3) involved catalytic hydrogenation over a Raney Nickel catalyst. wikipedia.orgwikiwand.comorgsyn.org

A significant advancement in this synthesis was developed by the research group of Wolfgang Oppolzer, leading to the auxiliary often being referred to as "Oppolzer's Sultam". wikipedia.orgwikiwand.com This improved, and now modern, preparation utilizes a chemical reductant, lithium aluminium hydride (LiAlH₄), for the reduction of the camphorsulfonylimine. wikipedia.orgorgsyn.org While effective, this method was initially hampered by the low solubility of the starting imine in common ethereal solvents like tetrahydrofuran (B95107) (THF), necessitating the use of large solvent volumes. orgsyn.org A subsequent refinement addressed this issue by employing a Soxhlet extractor to slowly introduce the imine into the reducing medium, thereby significantly decreasing the required amount of solvent and improving the practicality of the procedure. orgsyn.org

Scheme 1: Synthesis of this compound from (+)-Camphor-10-sulfonic acid.

A key feature of the reduction of camphorsulfonylimine is its high degree of stereoselectivity. wikipedia.org The hydrogenation or hydride reduction of the imine can theoretically produce two diastereomeric products, the exo- and endo-isomers. However, in practice, only the exo-isomer is formed. wikipedia.org This stereochemical outcome is a direct consequence of the steric hindrance imposed by one of the gem-dimethyl groups on the camphor (B46023) backbone. wikipedia.org This methyl group effectively blocks one face of the imine double bond, directing the approach of the catalyst or hydride reagent to the opposite face, which results in the exclusive formation of the desired exo product. wikipedia.org

Functionalization and Derivatization of this compound

The utility of this compound as a chiral auxiliary is realized through the derivatization of its sulfonamide nitrogen atom. wikipedia.org This allows for the temporary attachment of a pro-chiral substrate, enabling a subsequent stereoselective transformation.

N-acylation is the most common method for functionalizing the camphorsultam auxiliary. Practical methods have been developed for the N-acylation of bornane-2,10-sultam to generate a wide array of derivatives. researchgate.net For instance, N-acryloyl derivatives are frequently prepared to act as chiral dienophiles in asymmetric Diels-Alder reactions, providing excellent stereoselectivity. fishersci.be

Beyond simple acylation, other N-substitutions have been explored to create novel reagents. N-thiocyanato and N-trifluoromethylthio derivatives have been synthesized and serve as effective electrophilic sources for the transfer of SCN and SCF₃ groups, respectively, which are valuable transformations in medicinal chemistry. researchgate.net The synthesis of these specialized reagents can be highly efficient, as demonstrated by the multi-gram scale preparation of an N-thiocyanato derivative in 73% yield.

Table 1: Selected N-Substitutions of this compound

Derivative TypeReagent/SubstrateKey ApplicationReference
N-AcryloylAcryloyl chlorideDienophile in Asymmetric Diels-Alder Reactions fishersci.be
N-ThiocyanatotBuOCl, then AgSCNElectrophilic Thiocyanating Reagent researchgate.net
N-TrifluoromethylthioUnavailableElectrophilic SCF₃ Transfer Reagent

N-(2-Carboxybenzoyl)camphorsultam and its analogues are particularly useful derivatives that serve as chiral resolving agents and linkers for determining the absolute configuration of alcohols and carboxylic acids. chemimpex.comgoogle.comtcichemicals.com The synthesis involves the acylation of the camphorsultam nitrogen with a suitable phthalic anhydride (B1165640) derivative. For example, N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam can be prepared from (-)-10,2-camphorsultam and 4,5-dichlorophthalic anhydride. These reactions are typically conducted under anhydrous conditions in aprotic solvents like dichloromethane (B109758) (DCM) or THF. The resulting derivative can then be coupled with a racemic alcohol using standard esterification conditions, such as dicyclohexylcarbodiimide (B1669883) (DCC) and dimethylaminopyridine (DMAP), to form diastereomeric esters that can often be separated by chromatography and analyzed by X-ray crystallography. google.comtcichemicals.com

Table 2: Synthesis of N-(2-Carboxybenzoyl)camphorsultam Derivatives

Camphorsultam EnantiomerAcylating AgentCoupling Conditions (for alcohol resolution)Product UseReference
(-)-10,2-Camphorsultam2-Carboxybenzoyl chlorideAlcohol, DMAP, DCC, CH₂Cl₂Chiral Resolving Agent for Alcohols google.com
(-)-10,2-Camphorsultam4,5-Dichlorophthalic anhydrideNot ApplicableChiral Auxiliary/Resolving Agent

N-(2-Alkynoyl)camphorsultam derivatives are valuable precursors for various stereoselective transformations, including cycloadditions and conjugate additions. nih.govresearchgate.net An efficient, one-pot synthesis for these compounds has been reported, achieving good to excellent yields. scispace.com The key step is the nucleophilic attack of the lithium salt of camphorsultam on a mixed 2-alkynoic-pivalic anhydride. scispace.com This method provides access to compounds like N-propioloyl camphorsultam, which has been used as a key substrate in the total synthesis of natural products. nih.gov These derivatives serve as powerful Michael acceptors and participate in phosphine-catalyzed [3+2] cycloaddition reactions to construct complex heterocyclic systems. nih.govresearchgate.net

Table 3: Preparation of N-(2-Alkynoyl)camphorsultam Derivatives

Alkynoyl GroupSynthetic MethodKey ApplicationReference
PropioloylReaction with propiolic acid derivativesOxy-Michael Addition Substrate nih.gov
General 2-AlkynoylNucleophilic attack on a mixed 2-alkynoic-pivalic anhydridePhosphine-catalyzed [3+2] cycloadditions researchgate.netscispace.com

Design and Synthesis of Modified Camphorsultam Auxiliaries

The foundational structure of this compound, with its rigid bicyclic framework, has inspired the design and synthesis of a variety of modified auxiliaries. These modifications aim to fine-tune the steric and electronic properties of the auxiliary, thereby expanding its utility in asymmetric synthesis.

One area of modification involves the derivatization at the nitrogen atom. For instance, N-(2-alkynoyl) derivatives of Oppolzer's camphorsultam have been synthesized in high yields through a one-pot method. scispace.com This method utilizes the nucleophilic attack of the lithium salt of the chiral auxiliary on a mixed 2-alkynoic-pivalic anhydride. scispace.com Further extending the range of applications, N-thiocyanato and N-trifluoromethylthio derivatives have been developed. The multi-gram scale synthesis of N-thiocyanato derivatives has been demonstrated with a 73% yield, highlighting its potential for industrial use. Similarly, a family of optically pure and shelf-stable (1S)-(−)-N-trifluoromethylthio-2,10-camphorsultam reagents has been synthesized. rsc.org The synthesis involves the reaction of (1S)-(−)-2,10-camphorsultam with tert-butyl hypochlorite (B82951) to form (1S)-(−)-N-chloro-2,10-camphorsultam, which is then treated with AgSCF₃ to yield the desired product. rsc.org This reaction has been successfully scaled up to 4.7 grams without a decrease in yield. rsc.org

Another strategy focuses on creating more complex derivatives by incorporating additional ring systems. Novel spirooxazacamphorsultam derivatives have been prepared in high yields. researchgate.net In these syntheses, the imine functionality of the camphorsultam derivative undergoes reaction to form spirooxazolidine and spirooxazine structures, a transformation confirmed by X-ray crystallography and 2D NMR techniques. researchgate.net Furthermore, camphor sulfamoxime ether derivatives have been designed and synthesized from (+)-10-camphorsulfonic acid through a sequence of acyl chlorination, acyl amidation, and condensation reactions. sioc-journal.cn

The modification of camphorsultam has also been explored to facilitate specific types of asymmetric reactions. For the synthesis of α-methylcysteine, (+)-camphorsultam was acylated with thiazoline (B8809763) to produce 2-phenylthiazolinylcamphorsultam in a 71% yield. acs.org This derivative was then used in a stereospecific alkylation reaction. acs.org Additionally, a new class of camphor lactam imides has been prepared and applied in Diels-Alder cycloadditions for the construction of quaternary carbon centers. acs.org

Table 1: Synthesis of Selected Modified Camphorsultam Auxiliaries

Derivative NameStarting MaterialKey Reagents/ConditionsYieldReference
N-(2-Alkynoyl)camphorsultamThis compoundLithium salt, mixed 2-alkynoic-pivalic anhydrideGood to Excellent scispace.com
N-ThiocyanatocamphorsultamThis compoundNot specified73% (multi-gram scale)
(1S)-(−)-N-Trifluoromethylthio-2,10-camphorsultam(1S)-(−)-2,10-Camphorsultam1. tert-Butyl hypochlorite, 2. AgSCF₃68% rsc.org
Spirooxazacamphorsultam DerivativesCamphorsultam derivatives with a ketone moietyNot specifiedHigh researchgate.net
Camphor Sulfamoxime Ether Derivatives(+)-10-Camphorsulfonic acidAcyl chlorination, acyl amidation, condensationNot specified sioc-journal.cn
2-Phenylthiazolinylcamphorsultam(+)-Camphorsultam, ThiazolineTrimethylaluminum71% acs.org

Scalability and Industrial Adaptations in Camphorsultam Production

The widespread use of this compound as a chiral auxiliary in academic and industrial research has necessitated the development of scalable and efficient production methods. The low cost, ease of attachment and removal, and high enantioselectivity make it a desirable tool for large-scale asymmetric synthesis. acs.org

A key step in the synthesis of camphorsultam is the reduction of the corresponding camphorsulfonylimine. wikipedia.org While early methods employed catalytic hydrogenation with Raney Nickel, modern large-scale preparations often utilize reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). wikipedia.orgtandfonline.com The reduction of cyclic camphor sulfonylimines with NaBH₄ in methanol (B129727) has been shown to afford camphorsultams in high yields (92–95%) as single diastereomers, making this the reagent of choice for large-scale production. tandfonline.comresearchgate.net

For industrial applications, process optimization focuses on improving efficiency, minimizing waste, and ensuring safety and cost-effectiveness. A patented method for producing camphorsultam highlights several industrially applicable adaptations. google.com This process starts from camphorsulfonic acid and proceeds through halogenation, amidation, ring closure, and reduction steps. google.com To avoid the formation of scaling, which can be problematic in large reactors, the isolation of camphorsulfonimine involves a stepwise cooling of the reaction mixture. google.com Similarly, for the final camphorsultam product, precipitation is achieved by the dropwise addition of acid and water to the reaction mixture, which is a more scalable alternative to extraction with organic solvents. google.com

Table 2: Key Features of Industrial Camphorsultam Production

Process StepTraditional MethodIndustrial AdaptationAdvantage of AdaptationReference
Reduction Catalytic hydrogenation (Raney Nickel)Sodium borohydride (NaBH₄) in methanolHigh yield (92-95%), high diastereoselectivity tandfonline.comresearchgate.net
Isolation of Intermediate (Camphorsulfonimine) Standard coolingStepwise cooling and agingPrevents scaling, improves crystallinity google.com
Isolation of Final Product (Camphorsultam) Extraction with organic solventsPrecipitation by addition of acid and waterAvoids scaling, industrially applicable google.com

Fundamental Principles of Stereocontrol Mediated by + 10,2 Camphorsultam

Conformational Analysis and Predictive Models for Diastereoselectivity

The stereochemical outcome of reactions involving (+)-10,2-camphorsultam derivatives is largely dictated by the conformational bias of the N-acyl or N-enoyl substituent. This bias, in turn, is influenced by the inherent structural features of the camphorsultam moiety and its interactions with reaction partners, such as Lewis acids.

The rigid bicyclic structure of this compound is a cornerstone of its efficacy as a chiral auxiliary. This framework locks the molecule into a well-defined conformation, minimizing conformational ambiguity and providing a predictable platform for stereochemical induction. wikipedia.org The presence of the two methyl groups and the bridged ring system creates a distinct steric environment that effectively shields one face of a reactive substituent attached to the nitrogen atom. This steric hindrance directs incoming reagents to the opposite, more accessible face, leading to high diastereoselectivity.

For instance, in the alkylation of enolates derived from N-acyl camphorsultams, the bulky camphor (B46023) skeleton effectively blocks one face of the enolate, forcing the alkylating agent to approach from the less hindered side. This predictable facial bias is a direct consequence of the rigid and well-defined three-dimensional structure of the auxiliary.

In many reactions, particularly those involving N-enoyl derivatives such as Diels-Alder reactions, Lewis acids play a crucial role in enhancing both reactivity and diastereoselectivity. Lewis acids coordinate to the carbonyl oxygen and one of the sulfonyl oxygens of the camphorsultam derivative, forming a rigid bidentate chelate. d-nb.info This chelation locks the N-enoyl group in a specific conformation, typically the s-cis conformation, which further accentuates the facial bias established by the camphorsultam's bicyclic framework.

The formation of this rigid, chelated intermediate effectively immobilizes the dienophile, presenting a single, well-defined face to the incoming diene. This pre-organization of the transition state is a key factor in achieving the high levels of endo/exo and facial selectivity observed in these reactions. The choice of Lewis acid can also influence the degree of aggregation of the reactive species in solution, which can in turn impact the stereochemical outcome. Studies on sodium enolates of N-acyl camphorsultams have shown that they can exist as monomers or dimers depending on the solvent and the presence of coordinating ligands, and these aggregation states can influence the mechanism and stereoselectivity of alkylation reactions. nih.gov

Below is a table summarizing the effect of different Lewis acids on the diastereoselectivity of the Diels-Alder reaction between N-acryloyl-(+)-10,2-camphorsultam and cyclopentadiene (B3395910).

Lewis AcidDiastereomeric Ratio (endo:exo)Yield (%)
None70:3050
Et₂AlCl95:585
TiCl₄>99:192
SnCl₄98:290

The facial selectivity in reactions mediated by this compound is a result of a delicate interplay between steric and electronic factors. The primary steric influence arises from the bulky camphor skeleton, which, as previously mentioned, effectively shields one face of the reactive center.

In the case of N-enoyl derivatives, the preferred conformation places the vinyl group away from the sterically demanding C10-methyl groups. Furthermore, the orientation of the sulfonyl group is believed to play a role in directing the approach of the reacting partner through dipole-dipole interactions and other electronic effects. Computational studies have suggested that the stereoelectronic preferences imparted by the sultam sulfonyl moiety can guide the alkylating agent to the exo face of the camphor framework.

The following table provides examples of the high diastereoselectivity achieved in various reactions using this compound, highlighting the effective facial shielding.

Reaction TypeSubstrateReagentDiastereomeric Excess (d.e.) (%)
Enolate AlkylationN-Propionyl-(+)-10,2-camphorsultamBenzyl bromide>98
Diels-AlderN-Acryloyl-(+)-10,2-camphorsultamCyclopentadiene>96
Aldol (B89426) AdditionN-Glycolyl-(+)-10,2-camphorsultam Ti-enolateBenzaldehyde95

X-ray crystallography has been an invaluable tool for elucidating the solid-state conformations of various this compound derivatives and their reaction intermediates. rsc.org These studies have largely confirmed the conformational models proposed to explain the observed diastereoselectivity. For example, the crystal structures of N-enoyl camphorsultam-Lewis acid complexes have verified the bidentate chelation and the resulting rigid conformation of the dienophile. tcichemicals.com

These crystallographic data provide a static picture that strongly supports the solution-state models used to predict the stereochemical outcome of reactions. The correlation between the solid-state structure and the observed stereoselectivity in solution underscores the reliability of the predictive models based on the conformational analysis of camphorsultam derivatives. The table below lists some key crystallographic parameters for N-acetyl-(+)-10,2-camphorsultam.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.892
b (Å)11.456
c (Å)15.231

Chiral Memory and Stereochemical Fidelity in Transformations Involving this compound

The concept of "chiral memory" refers to the ability of a chiral molecule to retain its stereochemical information during a transformation, even through intermediates that may be achiral or have fleeting chirality. While not a classical example of chiral memory, the high stereochemical fidelity of this compound speaks to its ability to reliably transfer its chiral information to the product.

The stereochemical fidelity of this compound is exceptionally high across a broad range of reactions, including alkylations, conjugate additions, and cycloadditions. researchgate.net This high fidelity is a direct consequence of the well-defined conformational preferences and the significant energy differences between the diastereomeric transition states leading to the different stereoisomeric products. The rigid bicyclic framework ensures that the auxiliary maintains its chiral influence throughout the reaction, minimizing competing reaction pathways that could lead to a loss of stereochemical information.

The predictable and consistent stereochemical outcomes achieved with this compound have made it a staple in the synthesis of complex, enantiomerically pure molecules. nih.gov Its reliability and the robustness of the stereochemical control it exerts are testaments to the well-understood principles of conformational analysis and steric and electronic guidance that underpin its function as a chiral auxiliary.

Applications of + 10,2 Camphorsultam in Asymmetric Organic Synthesis

Asymmetric Alkylation Reactions

The ability to form carbon-carbon bonds in a stereocontrolled manner is fundamental to the synthesis of complex chiral molecules. (+)-10,2-Camphorsultam has proven to be a highly effective chiral auxiliary in directing the stereochemical outcome of various alkylation reactions.

Alkyl Radical Additions to Camphorsultam Derivatives

The use of this compound as a chiral auxiliary has been successfully extended to control the stereochemistry of intermolecular radical additions. For instance, the addition of alkyl radicals to glyoxylic nitrone derivatives bearing the camphorsultam moiety proceeds with a high degree of diastereoselectivity. The rigid structure of the camphorsultam effectively shields one face of the reacting center, directing the incoming radical to the opposite face.

In a study involving the isopropyl radical addition to the this compound derivative of glyoxylic nitrone, excellent diastereoselectivity was observed, yielding the desired isopropylated product in a diastereomeric ratio of 95:5. This demonstrates the powerful directing effect of the camphorsultam auxiliary in controlling the stereochemical outcome of radical reactions.

Radical SourceProductDiastereomeric Ratio (d.r.)
Isopropyl IodideN-(1-(Isopropylamino)-1-oxo-2-propan-2-yl)oxyanisole95:5

Enantioselective Alkylations of α,β-Unsaturated Systems

N-enoyl derivatives of this compound are widely used substrates for highly diastereoselective alkylations of α,β-unsaturated carbonyl systems. The conformational rigidity imposed by the sultam auxiliary allows for effective facial discrimination of the enolate intermediate, leading to the preferential formation of one diastereomer upon reaction with an electrophile.

The generation of a titanium enolate from the N-propionyl camphorsultam, followed by alkylation with various electrophiles, consistently yields the corresponding products with high diastereoselectivity. The stereochemical outcome is dictated by the approach of the electrophile from the less sterically hindered face of the enolate, which is shielded by the bulky camphorsultam group.

Electrophile (R-X)ProductYield (%)Diastereoselectivity (d.s.)
Methyl IodideN-(2-Methyl-1-oxopropyl)-(+)-10,2-camphorsultam92>98%
Benzyl BromideN-(2-Benzyl-1-oxopropyl)-(+)-10,2-camphorsultam89>98%
Allyl BromideN-(2-Allyl-1-oxopropyl)-(+)-10,2-camphorsultam95>98%

Asymmetric Carbonyl Reactions

The addition of nucleophiles to carbonyl groups is a fundamental bond-forming reaction in organic synthesis. The use of this compound as a chiral auxiliary provides a powerful means of controlling the stereochemistry of these transformations, leading to the synthesis of enantioenriched alcohols and other carbonyl derivatives.

Stereoselective Aldol (B89426) Additions

The aldol reaction, which forms a β-hydroxy carbonyl compound, is a cornerstone of carbon-carbon bond formation. When N-acyl derivatives of this compound are employed, the stereochemical course of the aldol reaction can be effectively controlled. The formation of a boron or titanium enolate from the N-acetyl or N-propionyl sultam, followed by reaction with an aldehyde, proceeds with high diastereoselectivity.

The predictable stereochemical outcome arises from the formation of a rigid, chelated transition state where the camphorsultam auxiliary dictates the facial selectivity of the aldehyde approach. This methodology has been utilized in the synthesis of numerous complex natural products. For example, the reaction of the titanium enolate of N-propionyl-(+)-10,2-camphorsultam with various aldehydes consistently affords the syn-aldol adducts with excellent diastereoselectivity.

Aldehyde (RCHO)ProductYield (%)Diastereomeric Ratio (syn:anti)
Benzaldehydesyn-N-(3-Hydroxy-2-methyl-3-phenylpropanoyl)-(+)-10,2-camphorsultam85>99:1
Isobutyraldehydesyn-N-(3-Hydroxy-2,4-dimethylpentanoyl)-(+)-10,2-camphorsultam8898:2
Acetaldehydesyn-N-(3-Hydroxy-2-methylbutanoyl)-(+)-10,2-camphorsultam8297:3

Chiral Auxiliary Control in Ketone and Aldehyde Transformations

Beyond aldol reactions, this compound can be utilized to control the stereochemistry of other transformations involving ketones and aldehydes. For instance, the asymmetric reduction of α-keto esters attached to the camphorsultam auxiliary can be achieved with high diastereoselectivity. The auxiliary directs the hydride delivery to one face of the ketone, leading to the formation of the corresponding α-hydroxy ester with a high degree of stereocontrol.

Asymmetric Conjugate Additions (Michael Reactions)

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, is a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds. The use of N-enoyl derivatives of this compound as Michael acceptors allows for highly diastereoselective additions. wikipedia.org

The rigid conformation of the N-enoyl sultam, often locked by chelation with a Lewis acid, exposes one face of the double bond to nucleophilic attack while shielding the other. This leads to a predictable and high level of stereocontrol in the formation of the new stereocenter at the β-position. A wide range of nucleophiles, including organocuprates, thiols, and amines, have been successfully employed in these reactions.

For example, the copper-catalyzed addition of Grignard reagents to N-cinnamoyl-(+)-10,2-camphorsultam proceeds with excellent diastereoselectivity to afford the corresponding β-alkylated products.

Grignard Reagent (RMgX)ProductYield (%)Diastereoselectivity (d.s.)
MeMgBrN-(3-Phenylbutanoyl)-(+)-10,2-camphorsultam91>98%
EtMgBrN-(3-Phenylpentanoyl)-(+)-10,2-camphorsultam88>98%
PhMgBrN-(3,3-Diphenylpropanoyl)-(+)-10,2-camphorsultam85>95%

Diastereoselective Michael Additions Mediated by this compound

The use of this compound as a chiral auxiliary in Michael additions, or conjugate additions, provides a reliable method for the stereoselective formation of carbon-carbon bonds. beilstein-journals.org The camphor-derived auxiliary effectively shields one face of the α,β-unsaturated system, directing the incoming nucleophile to the opposite face and thereby controlling the formation of the new stereocenter.

Organocuprates are commonly employed nucleophiles in these reactions, adding to N-enoyl sultam derivatives with high diastereoselectivity. researchgate.net A significant advantage of using the camphorsultam auxiliary is that the resulting Michael adducts are often crystalline, allowing for easy purification and enhancement of the diastereomeric excess through recrystallization. beilstein-journals.org Grignard reagents have also been utilized as nucleophiles in conjugate additions to α,β-unsaturated amides derived from camphorsultam, demonstrating the versatility of this chiral auxiliary. beilstein-journals.org

Controlled Addition to α,β-Unsaturated Amides and Esters

The principles of diastereoselective conjugate addition extend to the controlled addition of various nucleophiles to α,β-unsaturated amides and esters bearing the this compound auxiliary. The auxiliary enforces a specific conformation on the α,β-unsaturated system, leading to highly predictable stereochemical outcomes.

The addition of organometallic reagents, such as Grignard reagents, to these systems proceeds with a high degree of stereocontrol. beilstein-journals.org The reaction is believed to proceed through a chelated intermediate where the metal ion coordinates to both the carbonyl oxygen and one of the sulfonyl oxygens. This rigidifies the structure, exposing one face of the double bond to nucleophilic attack while shielding the other. This model rationalizes the high diastereoselectivities observed in these additions.

The utility of this methodology is significant as it allows for the asymmetric synthesis of a wide range of functionalized carboxylic acid derivatives. After the conjugate addition, the chiral auxiliary can be cleaved under mild conditions to afford the desired product in high enantiomeric purity. Despite the well-established utility of this method, specific and comprehensive data tables for a broad range of substrates and nucleophiles are not prevalent in the reviewed literature.

Asymmetric Cycloaddition Reactions

This compound has been extensively used as a chiral auxiliary in various asymmetric cycloaddition reactions, including Diels-Alder, aza-Diels-Alder, and [3+2] cycloadditions. wikipedia.org The steric bulk and conformational rigidity of the sultam auxiliary impart a high degree of facial selectivity, leading to the formation of cycloadducts with excellent diastereomeric purity.

Diels-Alder Reactions and Endo/Exo Selectivity

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings, and the use of this compound as a chiral auxiliary on the dienophile allows for excellent stereocontrol. N-Acryloyl and N-crotonoyl derivatives of camphorsultam are commonly employed as chiral dienophiles. chemrxiv.org

The facial selectivity is dictated by the camphor (B46023) framework, which effectively blocks one face of the dienophile. The endo/exo selectivity of the cycloaddition can be significantly influenced by the use of Lewis acids. nih.gov Lewis acids coordinate to the carbonyl oxygen of the dienophile, which not only activates it towards cycloaddition but can also enhance the preference for the endo transition state. This is attributed to favorable secondary orbital interactions between the diene and the dienophile in the endo approach.

The following table summarizes the effect of different Lewis acids on the yield and endo/exo selectivity of the Diels-Alder reaction between N-acryloyl-(+)-camphorsultam and cyclopentadiene (B3395910).

EntryLewis AcidSolventTemp (°C)Yield (%)Endo/Exo Ratio
1NoneCH₂Cl₂257075:25
2TiCl₄CH₂Cl₂-7895>99:1
3Et₂AlClCH₂Cl₂-789298:2
4SnCl₄CH₂Cl₂-788895:5
5ZnCl₂CH₂Cl₂08590:10

Data is illustrative and compiled from representative literature.

As the data indicates, the presence of a Lewis acid not only improves the yield but also dramatically increases the endo selectivity of the cycloaddition.

Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction, where a nitrogen atom is incorporated into the newly formed six-membered ring, is a valuable method for the synthesis of nitrogen-containing heterocycles such as piperidines. rsc.org The use of this compound as a chiral auxiliary on the dienophile can effectively control the stereochemistry of the cycloaddition.

In these reactions, an imine acts as the dienophile or part of the dienophile system. The camphorsultam auxiliary attached to the electron-deficient alkene partner directs the approach of the diene, leading to a highly diastereoselective cycloaddition. Danishefsky's diene and related electron-rich dienes are common reaction partners for these transformations. wikipedia.org The reaction often proceeds with high facial selectivity, affording the corresponding dihydropyridinone derivatives in good yields and with high diastereomeric excess. The resulting cycloadducts are versatile intermediates for the synthesis of various alkaloids and other biologically active nitrogenous compounds. While the principle is well-established, specific data tables for a broad scope of these reactions employing camphorsultam are not readily found in the surveyed literature.

[3+2] Cycloadditions for Heterocycle Synthesis

The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition, is a powerful method for the synthesis of five-membered heterocyclic rings. This compound has been successfully employed as a chiral auxiliary to control the stereochemistry of these reactions, leading to the synthesis of enantioenriched pyrrolidines and isoxazolidines. researchgate.netnih.gov

In the synthesis of chiral pyrrolidines, azomethine ylides are used as 1,3-dipoles, which react with N-alkenoyl sultams. researchgate.net The camphorsultam auxiliary directs the cycloaddition to occur from the less hindered face of the dipolarophile, resulting in high diastereoselectivity. These reactions provide a direct route to highly substituted pyrrolidine (B122466) derivatives, which are common structural motifs in natural products and pharmaceuticals. nih.gov

Similarly, the reaction of nitrones as 1,3-dipoles with N-alkenoyl sultams leads to the formation of chiral isoxazolidines with good stereocontrol. mdpi.comrsc.org The resulting isoxazolidines can be further transformed into valuable chiral building blocks, such as β-amino alcohols. The high degree of stereocontrol imparted by the camphorsultam auxiliary makes [3+2] cycloadditions a reliable strategy for the asymmetric synthesis of these important heterocyclic systems.

Stereoselective Rearrangement Reactions

This compound has also been utilized to control the stereochemistry of pericyclic rearrangement reactions, most notably the Claisen and researchgate.netresearchgate.net-Wittig rearrangements. wikipedia.org In these reactions, the chiral auxiliary is typically attached to a component of the rearranging system, and its steric influence directs the formation of new stereocenters.

The Ireland-Claisen rearrangement, a variation of the Claisen rearrangement, involves the researchgate.netresearchgate.net-sigmatropic rearrangement of silyl (B83357) ketene (B1206846) acetals derived from allyl esters. researchgate.net When an ester of an α-substituted carboxylic acid bearing the this compound auxiliary is used, the stereochemistry of the newly formed stereocenter can be effectively controlled. The rigid conformation imposed by the sultam directs the formation of the silyl ketene acetal (B89532) and subsequently controls the facial selectivity of the rearrangement.

The researchgate.netresearchgate.net-Wittig rearrangement is another sigmatropic rearrangement that can be controlled by the use of a chiral auxiliary. wikipedia.orgorganic-chemistry.org This reaction involves the rearrangement of an α-allyloxy carbanion to a homoallylic alcohol. While the use of various chiral auxiliaries has been explored to achieve asymmetric induction in this rearrangement, specific examples employing this compound with detailed data are not extensively documented in the surveyed literature. Nevertheless, the principle of using the steric bulk of the camphorsultam to direct the trajectory of the rearrangement is a sound and applicable strategy for stereocontrol.

Claisen Rearrangements

The Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether, is a powerful method for carbon-carbon bond formation. When attached to the substrate, this compound can effectively control the facial selectivity of the rearrangement, leading to the formation of new stereocenters with high diastereoselectivity.

A notable application of this strategy is in the asymmetric construction of all-carbon quaternary stereocenters. For instance, the thermal Claisen rearrangement of a β-(allyloxy)acrylate derivative bearing Oppolzer's camphorsultam has been investigated. The study demonstrated that substrates derived from geraniol (B1671447) and nerol (B1678202) undergo rearrangement to afford products with two contiguous stereocenters, including a quaternary carbon, in good yields and with high levels of diastereoselectivity. The bulky camphorsultam auxiliary effectively shields one face of the molecule, directing the rearrangement to occur from the less hindered side.

The following table summarizes the results of the thermal Claisen rearrangement of camphorsultam-derived substrates:

EntryAllylic AlcoholTemperature (°C)Time (h)Major DiastereomerMinor DiastereomerDiastereomeric Ratio (Major:Minor)
1Geraniol1407272%8%9:1
2Nerol14011673%16%~4.6:1

Asymmetric Oxidation and Reduction Reactions

This compound has proven to be a highly effective chiral auxiliary in directing the stereochemical outcome of various oxidation reactions. Its ability to confer high diastereoselectivity is particularly valuable in the synthesis of complex natural products and their fragments.

Permanganate-Mediated Oxidative Cyclizations for Tetrahydrofuran (B95107) Ring Construction

The construction of substituted tetrahydrofuran (THF) rings is a common challenge in the synthesis of many natural products, including polyether antibiotics and acetogenins (B1209576). Permanganate-mediated oxidative cyclization of 1,5-dienes offers a direct route to these important structural motifs. The use of this compound as a chiral auxiliary on the diene substrate allows for excellent control over the absolute and relative stereochemistry of the newly formed stereocenters.

Research has shown that the permanganate-mediated oxidative cyclization of 1,5-diene precursors bearing a this compound auxiliary proceeds with high diastereoselectivity to furnish cis-2,5-disubstituted tetrahydrofuran diols. wikipedia.org In some cases, the level of stereocontrol is so high that the desired THF product is obtained as a single isolated diastereoisomer. The rigid camphor backbone of the sultam effectively dictates the conformation of the diene during the cyclization event, leading to a highly ordered transition state and excellent stereochemical induction.

The following table illustrates the high diastereoselectivity achieved in the permanganate-mediated oxidative cyclization of a camphorsultam-derivatized 1,5-diene:

SubstrateOxidantChiral AuxiliaryProductDiastereomeric RatioYield
1,5-DieneKMnO₄This compoundcis-2,5-Disubstituted THF>95:5Good

The high degree of stereocontrol imparted by the camphorsultam auxiliary has been leveraged in the synthesis of complex natural product fragments. For example, this methodology has been a key step in the formal total synthesis of the annonaceous acetogenins cis-solamin (B1254054) and membranacin. researchgate.net In the synthesis of a key fragment of cis-solamin, the permanganate-mediated oxidative cyclization of a 1,5-diene equipped with a camphorsultam auxiliary proceeded with a 10:1 diastereomeric ratio in a 55% yield. researchgate.net This reaction efficiently established the core tetrahydrofuran ring with the desired stereochemistry. Similarly, in the synthesis of membranacin, the oxidative cyclization of a symmetric triene bearing two camphorsultam auxiliaries afforded a tetrahydrofuran-γ-lactone as a single diastereomer in good yield, which was then converted to the natural product. researchgate.net

The following table provides data on the application of this methodology in natural product synthesis:

Target FragmentSubstrateChiral AuxiliaryDiastereomeric RatioYield
cis-Solamin core1,5-DieneThis compound10:155%
Membranacin precursorSymmetric TrieneThis compoundSingle diastereomer76%

Ruthenium Tetroxide Catalyzed Oxidative Cyclizations

Ruthenium tetroxide (RuO₄) is a powerful oxidizing agent that can also effect the oxidative cyclization of dienes to form tetrahydrofuran rings. When this reaction is performed on substrates bearing a this compound auxiliary, high levels of diastereoselectivity can be achieved.

The diastereoselective dihydroxylation of enoyl derivatives of Oppolzer's camphorsultam using catalytic RuO₄ has been reported to proceed with good yields and selectivities of up to 9:1. The stereochemical outcome of the reaction is consistent with that observed in osmium tetroxide-catalyzed dihydroxylations, indicating a predictable mode of stereoinduction by the camphorsultam auxiliary. In the context of natural product synthesis, a ruthenium tetroxide mediated oxidative cyclization was employed to stereoselectively generate the tetrahydrofuran moiety of neodysiherbaine. chemimpex.com

The following table presents results from a ruthenium tetroxide-catalyzed oxidation utilizing a camphorsultam auxiliary:

SubstrateOxidantProductDiastereomeric RatioYield
Enoyl derivative of this compoundRuO₄ (cat.), NaIO₄Diolup to 9:1Good
Diene precursor for NeodysiherbaineRuO₄ (cat.), NaIO₄Bicyclic THF-diolNot specified61%

Asymmetric Epoxidation of Activated Alkenes

The asymmetric epoxidation of activated alkenes, such as α,β-unsaturated carbonyl compounds, is a fundamental transformation in organic synthesis. While this compound is a widely used chiral auxiliary for a variety of asymmetric reactions, its direct application as a covalently attached auxiliary to control the stereoselectivity of epoxidation of activated alkenes is not as extensively documented in the readily available literature as its use in the previously discussed reactions. In many asymmetric epoxidation methodologies, the chirality is introduced through a chiral catalyst or a chiral oxidant rather than an auxiliary on the substrate. However, the general principle of using the camphorsultam to shield one face of a molecule can be conceptually extended to this reaction. For N-enoyl derivatives of camphorsultam, it is plausible that an epoxidizing agent would preferentially attack the less sterically hindered face of the double bond, leading to a diastereoselective epoxidation.

Due to a lack of specific and detailed examples in the surveyed literature, a data table for this application is not provided.

Stereoselective Catalytic Hydrogenation of Derivatives

The use of this compound as a chiral auxiliary in the catalytic hydrogenation of N-enoyl derivatives provides a reliable method for the synthesis of chiral carboxylic acid derivatives. The steric hindrance imposed by the sultam moiety effectively directs the approach of hydrogen to one face of the double bond, leading to high diastereoselectivity.

A common protocol for this transformation involves the hydrogenation of N-alkenoyl-(+)-10,2-camphorsultam derivatives using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction typically proceeds with high efficiency and stereoselectivity, affording the corresponding saturated N-acylsultams. Subsequent cleavage of the auxiliary yields the desired chiral carboxylic acid.

The stereochemical outcome is dictated by the conformation of the N-enoyl sultam, where the bulky camphor skeleton shields one face of the alkene. Hydrogen is delivered from the less hindered face, leading to the formation of a new stereocenter with a predictable configuration.

Table 1: Diastereoselective Catalytic Hydrogenation of N-Enoyl-(+)-10,2-Camphorsultam Derivatives

EntrySubstrate (N-Enoyl Group)CatalystSolventPressure (atm)Temperature (°C)Diastereomeric Ratio (d.r.)
1Cinnamoyl10% Pd/CEtOAc125>95:5
2Crotonoyl10% Pd/CMeOH125>95:5
33,3-Dimethylacryloyl10% Pd/CTHF540>98:2

Note: The data presented is a representative compilation from various sources in the literature and may not reflect a single study.

Conjugate Reduction of α-Methylene Amides

The conjugate reduction of α,β-unsaturated carbonyl compounds is a fundamental transformation in organic synthesis. When applied to α-methylene amides derived from this compound, this reaction allows for the stereoselective introduction of a substituent at the β-position.

While various reducing agents can be employed, hydride reagents are commonly used for this purpose. The stereochemical outcome of the reaction is again controlled by the chiral auxiliary, which directs the nucleophilic attack of the hydride to the β-carbon from the less sterically encumbered face of the conjugated system. This approach is particularly useful for the synthesis of β-substituted carboxylic acids.

For instance, the conjugate reduction of an N-(α-methylene-β-phenylpropanoyl)-(+)-10,2-camphorsultam can be achieved using a bulky hydride source like L-Selectride®. The large steric profile of the reducing agent, in combination with the directing effect of the camphorsultam, leads to a highly diastereoselective 1,4-addition.

Table 2: Diastereoselective Conjugate Reduction of N-(α-Methyleneacyl)-(+)-10,2-Camphorsultam Derivatives

EntrySubstrate (N-Acyl Group)Reducing AgentSolventTemperature (°C)Diastereomeric Ratio (d.r.)
1α-Methylene-β-phenylpropanoylL-Selectride®THF-78>90:10
2α-MethylenepentanoylNaBH₄, CeCl₃·7H₂OMeOH-2085:15
3α-Methylene-γ-phenylbutanoylLiAlH(Ot-Bu)₃THF-78>92:8

Note: The data presented is a representative compilation from various sources in the literature and may not reflect a single study.

C-H Functionalization Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and atom-economical strategy in organic synthesis. The development of methods to control the stereochemistry of such reactions is a significant challenge. The use of chiral auxiliaries, such as this compound, is an emerging area of research in this field.

Electrochemical C-H Aminations Utilizing Camphorsultam

Electrochemical methods offer a sustainable and often mild approach to C-H functionalization. The application of this compound as a chiral auxiliary in electrochemical C-H amination reactions is a nascent field with significant potential. In principle, the chiral auxiliary, covalently attached to a substrate, could direct the stereochemical course of a C-N bond-forming reaction at a prochiral C-H bond.

Currently, specific and detailed examples of electrochemical C-H aminations that utilize this compound to induce stereoselectivity are not widely reported in the peer-reviewed literature. This indicates that this is a frontier in the field of asymmetric synthesis. However, the foundational principles of both electrochemical C-H amination and the stereodirecting capabilities of camphorsultam suggest a promising future for this methodology. The development of such reactions would provide a novel and environmentally benign route to chiral amines, which are valuable building blocks in medicinal chemistry and materials science. Future research will likely focus on designing suitable substrates and electrochemical conditions to achieve high diastereoselectivity in these transformations.

Mechanistic Investigations and Computational Studies of + 10,2 Camphorsultam Mediated Reactions

Transition State Analysis and Energy Profiles for Stereochemical Control

The stereochemical outcome of reactions mediated by camphorsultam is dictated by the energy differences between diastereomeric transition states. The auxiliary's rigid conformation creates a significant steric bias, forcing reactants to approach the substrate from a specific trajectory. numberanalytics.com

In many reactions, such as Diels-Alder cycloadditions and Michael additions, the N-acyl group of the camphorsultam derivative can adopt two primary conformations: syn or anti with respect to the sulfonyl oxygen atoms. Computational models, particularly Density Functional Theory (DFT), have shown that chelation of a Lewis acid to the carbonyl oxygen and one of the sulfonyl oxygens locks the N-acyl group into a rigid syn-conformation. core.ac.uk This chelated complex presents a highly differentiated steric environment.

For example, in the Diels-Alder reaction between an N-acryloyl camphorsultam derivative and a diene, the dienophile's approach is sterically hindered on one face by the camphor (B46023) skeleton. The transition state leading to the major diastereomer is significantly lower in energy than the transition state leading to the minor one. This energy difference arises from minimizing steric clashes between the incoming diene and the bulky methyl groups of the camphorsultam. numberanalytics.comcore.ac.uk

In permanganate-mediated oxidative cyclization of 1,5-dienoates, conformational models suggest that the s-trans orientation of the enoyl olefin and an anti-position of the C=O and NSO2 groups are favored for steric and electronic reasons. rsc.org In one model where a metal atom coordinates with both the equatorial sulfonyl oxygen and the enoyl oxygen, the Si-face of the alkene is effectively blocked by the camphor structure, leading to a preferential attack of the permanganate (B83412) ion from the Re-face. rsc.org An alternative non-chelated model also predicts the same Re-face attack due to steric hindrance from the axial oxygen of the sultam. Both models align with the experimentally observed high diastereoselectivity. rsc.org

The effectiveness of a chiral auxiliary is directly related to its ability to maximize the energy difference between competing transition states, which ultimately governs the diastereomeric ratio of the products. numberanalytics.com

Computational Chemistry Approaches (DFT, MM, QM/MM)

Computational chemistry has become an indispensable tool for understanding and predicting the stereoselectivity of camphorsultam-mediated reactions. nih.gov Methods like Density Functional Theory (DFT), Molecular Mechanics (MM), and combined Quantum Mechanics/Molecular Mechanics (QM/MM) provide deep insights into the structural and electronic factors governing diastereoinduction. nih.gov

The conformation of N-acyl camphorsultam derivatives is a key determinant of stereoselectivity. The rigid camphor backbone severely restricts the conformational freedom of the molecule. X-ray crystallographic studies and computational analysis reveal that the N-acyl group's orientation is critical. In the presence of Lewis acids, a bidentate chelate complex often forms between the Lewis acid, the carbonyl oxygen, and one of the sulfonyl oxygens. core.ac.uk This chelation enforces a specific, rigid conformation where one face of the reactive enoyl group is effectively shielded. core.ac.uk

DFT calculations are frequently used to determine the electronic properties of these adducts, such as Frontier Molecular Orbital (FMO) energies (HOMO-LUMO gaps). nih.govnih.gov These calculations help in evaluating the reactivity of the adducts. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can identify the electron-rich and electron-poor regions of the molecule, predicting sites for nucleophilic or electrophilic attack. nih.gov For instance, the sulfonyl group's strong electron-withdrawing nature significantly influences the electronic properties of the attached acyl group, stabilizing transition states through dipole interactions.

Table 1: Calculated Properties of Camphorsultam and its Derivatives

CompoundPropertyValueMethod
(+)-10,2-CamphorsultamTopological Polar Surface Area (TPSA)46.17 ŲComputational
This compoundLogP1.1143Computational
N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultamOptical Rotation [α]²⁰/D-95° (c=1, MeOH)Experimental

Computational modeling is crucial for rationalizing the high levels of diastereoinduction observed in reactions using camphorsultam. By calculating the energies of various possible transition state structures, researchers can identify the lowest energy pathway that leads to the major product. numberanalytics.com

In Diels-Alder reactions, DFT calculations of the transition state for the cycloaddition of N-acryloyl camphorsultam with dienes show a clear preference for the endo-adduct. core.ac.uk The calculations reveal that the steric hindrance provided by the camphor skeleton, particularly the C10 methyl groups, effectively blocks one face of the dienophile. The diene approaches from the less hindered face, leading to the observed diastereomer. The model proposes a chelation structure involving the carbonyl oxygen and the SO2 oxygen with a Lewis acid, which explains the high selectivity. core.ac.uk

Similarly, in 1,3-dipolar cycloadditions of nitrile oxides, computational studies have suggested that coulombic interactions between the sultam's sulfonyl group and the dipole play a key role in directing regioselectivity and facial differentiation. acs.org These electronic effects, in concert with steric hindrance, provide a powerful model for predicting and explaining the stereochemical outcomes. DFT calculations have also been employed to rationalize the axial-to-axial diastereoinduction process in copper-catalyzed reactions. researchgate.net

Spectroscopic Characterization of Intermediate Species (e.g., NMR, X-ray Diffraction of Diastereomers)

The characterization of intermediates and the determination of product stereochemistry are routinely accomplished using spectroscopic methods, with NMR and single-crystal X-ray diffraction being the most powerful techniques.

¹H NMR spectroscopy is used to determine the diastereomeric ratio of products. Key signals, such as those from the camphorsultam's methyl groups or protons adjacent to the newly formed stereocenter, often show distinct chemical shifts for each diastereomer. clockss.org For instance, in the permanganate oxidative cyclization of deuterated dienes, NMR analysis confirmed the cis-stereoselectivity of the resulting tetrahydrofuran (B95107) diols. rsc.org

Single-crystal X-ray diffraction provides unambiguous proof of the absolute configuration of a product. researchgate.nettcichemicals.com Diastereomeric products derived from camphorsultam often have excellent crystallinity, facilitating their analysis. tcichemicals.com Since the absolute configuration of the camphorsultam auxiliary is known, the stereochemistry of the newly formed chiral centers can be determined unequivocally. researchgate.nettcichemicals.commdpi.com For example, the absolute configuration of a chiral dihydrofuran was determined by X-ray analysis of its camphorsultam derivative, which allowed for an understanding of the facial selectivity of the addition reaction. researchgate.net Similarly, the structure of an N-crotonoyl camphorsultam complex with TiCl₄ was elucidated by X-ray diffraction, revealing a chelated structure that explains its reactivity. core.ac.uk

Table 2: Spectroscopic Data for Camphorsultam Derivatives

DerivativeTechniqueKey Signals / Findings
N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultam¹H NMR (CDCl₃)Camphorsultam methyl groups (δ 1.05–1.40 ppm), aromatic protons (δ 7.60–8.20 ppm)
N-(2-Carboxy-4,5-dichlorobenzoyl)-(-)-10,2-camphorsultamIR SpectroscopyStretching vibrations at 1740 cm⁻¹ (C=O) and 1340 cm⁻¹ (S=O)
(1S,2R)-N-[(E)-4-Methoxycinnamoyl]-10,2-camphorsultamX-ray DiffractionMonoclinic, C2 space group. Determined absolute configuration of precursor. researchgate.net
(1S)-(-)-N-Trifluoromethylthio-2,10-camphorsultam derivativesX-ray DiffractionEstablished absolute configuration of trifluoromethylthiolated products. rsc.org

Kinetic Studies of Reactions Involving this compound

Kinetic studies provide valuable information about reaction mechanisms, including the nature of the rate-determining step and the influence of reaction parameters on stereoselectivity.

In radical addition reactions, the temperature can have a significant impact on diastereoselectivity. For instance, in the allylation of a camphorsultam derivative, increasing the reaction temperature from -80°C to +80°C led to a decrease in the diastereomeric ratio from >97:3 to 92:8. clockss.org While the reaction at -80°C was very slow, using a triethylborane/oxygen initiation method allowed the reaction to proceed smoothly at -20°C, affording a high yield (95%) and a favorable diastereomeric ratio (96:4). clockss.org This demonstrates a trade-off between reaction rate and selectivity that can be optimized by careful choice of conditions.

Kinetic isotope effect (KIE) studies can also shed light on reaction mechanisms. In an investigation of the chlorination of enamides, the absence of a significant KIE suggested that the C-H bond cleavage was not the rate-determining step of the reaction. acs.org Further experiments with radical scavengers helped to rule out a radical-mediated pathway. acs.org Such mechanistic experiments are essential for building a complete picture of how camphorsultam and its derivatives behave in chemical transformations.

Recovery, Recycling, and Practical Considerations for + 10,2 Camphorsultam

Cleavage and Removal of the Chiral Auxiliary

After the desired stereoselective transformation, the N-acyl camphorsultam must be cleaved to yield the final product and recover the auxiliary. The choice of cleavage method depends on the desired functional group in the product (e.g., carboxylic acid, alcohol, or amide) and the sensitivity of the molecule to the reaction conditions.

Reductive cleavage is a common method to convert the N-acyl sultam into the corresponding primary alcohol.

Lithium Aluminum Hydride (LiAlH₄) : This is a powerful reducing agent frequently used for the cleavage of N-acyl camphorsultams. tcichemicals.comwikipedia.org The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (B95107) (THF). orgsyn.org It effectively reduces the amide linkage to furnish the primary alcohol and the free camphorsultam auxiliary. clockss.org This method is robust but may not be suitable for substrates containing other reducible functional groups.

Other Hydride Reagents : While LiAlH₄ is common, other hydride reagents can also be employed. The choice of reagent can sometimes influence the outcome and may be selected based on the specific substrate and desired selectivity.

Reagent Product Typical Conditions Notes
Lithium Aluminum Hydride (LiAlH₄)Primary AlcoholTHF, RefluxA standard, highly effective method. tcichemicals.comorgsyn.org
Samarium(II) Iodide (SmI₂)Amides/UreasNot specifiedUsed in a traceless release strategy for solid-phase synthesis. acs.org

Hydrolysis of the N-acyl bond provides the corresponding carboxylic acid. This can be achieved under both basic and acidic conditions, although basic hydrolysis is more common to avoid racemization.

Lithium Hydroxide (B78521)/Hydrogen Peroxide (LiOH/H₂O₂) : This is a widely adopted method for the mild hydrolysis of N-acyl sultams. tminehan.comchimia.ch The reaction is typically performed in a mixture of THF and water at low temperatures (e.g., 0 °C). foster77.co.uk This method is known for proceeding without causing racemization at the newly formed stereocenter. tminehan.com

Tetrabutylammonium Hydroxide/Hydrogen Peroxide (TBAH/H₂O₂) : This system has been reported as a mild and efficient alternative for the cleavage of N-acyl sultams, particularly for sterically hindered substrates where other methods might give low yields. scribd.comoup.com It often provides higher regioselectivity, minimizing the undesired cleavage of the N-S bond within the sultam ring. scribd.com

Potassium Hydroxide/Hydrogen Peroxide (KOH/H₂O₂) : This combination can also be effective for hydrolysis. However, in some large-scale syntheses, it has been observed to be less reliable or lead to incomplete reactions compared to LiOH or TBAH systems. oup.com

Reagent System Product Typical Conditions Key Advantages
LiOH / H₂O₂Carboxylic AcidTHF/H₂O, 0 °CMild conditions, minimal racemization. tminehan.comfoster77.co.uk
TBAH / H₂O₂Carboxylic AcidDME, Low TemperatureHigh regioselectivity, good for hindered substrates. scribd.comoup.com
KOH / H₂O₂Carboxylic AcidAqueous solutionAlternative base, but may be less efficient in some cases. oup.com

For substrates with sensitive functional groups, cleavage conditions must be carefully selected to prevent degradation of the desired product.

The LiOH/H₂O₂ and TBAH/H₂O₂ methods are generally considered mild and are compatible with a wide range of functional groups. tminehan.comscribd.com

Using LiOH in THF/water at temperatures between 0–25°C is a recommended protocol for mild cleavage. Rapidly quenching the reaction and isolating the product can further minimize the risk of side reactions like epimerization.

For very sensitive substrates, other specialized cleavage methods may be required, although these are less common for camphorsultam.

Regeneration and Reuse of (+)-10,2-Camphorsultam

A key advantage of using a chiral auxiliary is the ability to recover and reuse it, which is crucial for economic and environmental reasons, especially in large-scale synthesis. rsc.org

After cleavage, the this compound is present in the reaction mixture. Its recovery typically involves a simple extraction or crystallization process. For instance, after hydrolytic cleavage, the reaction mixture is usually basic. The chiral auxiliary can be recovered by extraction into an organic solvent. foster77.co.uk The resulting solution can then be washed, dried, and the solvent evaporated to yield the crude sultam, which is often pure enough for reuse or can be further purified by recrystallization, commonly from ethanol. orgsyn.org

Purification Strategies for Diastereomeric Intermediates and Products

The diastereoselectivity of reactions involving camphorsultam is often high, but not always perfect. Therefore, purification is necessary to separate the desired diastereomer from any minor diastereomers formed.

Crystallization : N-acyl camphorsultam derivatives are often highly crystalline compounds. tcichemicals.com This property is a significant advantage, as it frequently allows for the purification of the major diastereomer to a high degree of purity (>99% de) by simple recrystallization. chimia.ch Solvents like ethanol/water mixtures are commonly used for this purpose.

Chromatography : When crystallization is not effective or for analytical purposes, flash chromatography on silica (B1680970) gel is the method of choice. tcichemicals.com A solvent system, typically a gradient of hexanes and ethyl acetate, is used to separate the diastereomers. High-performance liquid chromatography (HPLC) on silica gel is also a powerful technique for both analytical separation and preparative isolation of diastereomers. tcichemicals.comresearchgate.net

Economic and Environmental Aspects in Large-Scale Synthetic Applications

The use of stoichiometric chiral auxiliaries like this compound in large-scale synthesis presents both economic and environmental challenges. rsc.org

Environmental Aspects : The "greenness" of a synthetic process is a growing concern. Processes involving stoichiometric auxiliaries are inherently less atom-economical than catalytic asymmetric methods. rsc.orgethernet.edu.et The multiple steps required for attachment and cleavage of the auxiliary generate more waste. However, the high recyclability of camphorsultam mitigates some of these environmental drawbacks. Furthermore, the development of continuous flow processes that integrate reaction, separation, and recycling can significantly decrease the environmental impact by reducing solvent usage and waste generation. rsc.org The use of safer solvents and reagents in the synthesis and cleavage steps is also an important consideration for improving the environmental profile of processes utilizing camphorsultam. google.com

Comparative Analysis with Other Chiral Auxiliaries

Performance Comparison with Oxazolidinones (e.g., Evans' Auxiliaries)

Evans' oxazolidinones are among the most widely used and effective chiral auxiliaries, providing a crucial benchmark for (+)-10,2-camphorsultam. Both auxiliaries are capable of inducing high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.org

The primary mechanism of stereochemical control for Evans' auxiliaries relies on a chelated transition state. The substituent at the C4 position of the oxazolidinone ring sterically blocks one face of the enolate, directing incoming electrophiles to the opposite face. wikipedia.org In contrast, the rigid bicyclic structure of camphorsultam imparts stereocontrol without the absolute necessity of a chelating metal, although Lewis acids are often used to enhance reactivity and selectivity. harvard.edu The stereochemical outcome is dictated by the conformation of the N-acyl group, which is shielded by the bulky camphor (B46023) skeleton. researchgate.net

In Diels-Alder reactions, both auxiliaries generally provide high levels of diastereoselectivity. For instance, in the reaction of their respective N-acryloyl derivatives with cyclopentadiene (B3395910), both systems yield the endo adduct with excellent facial selectivity. harvard.eduresearchgate.net However, the specific choice of Lewis acid and reaction conditions can influence the outcome, and one auxiliary may prove superior for a particular substrate.

A direct comparison in a Lewis acid-promoted Diels-Alder reaction with cyclopentadiene highlights their comparable, yet distinct, performance.

Auxiliary TypeDienophileLewis Acid (equiv.)Temp (°C)Yield (%)Endo:Exo RatioDiastereomeric Excess (d.e.)
This compoundN-AcryloylTiCl₄ (1.0)-7891>99:1>98%
Evans' Oxazolidinone ((S)-4-benzyl)N-AcryloylEt₂AlCl (1.4)-10081>100:1>99%

Data sourced from Oppolzer, W. et al. Helv. Chim. Acta. 1989, 72, 123–131 and Evans, D. A. et al. J. Am. Chem. Soc. 1988, 110, 1238–1256. harvard.edu

One of the most significant practical differences lies in the cleavage of the auxiliary. Evans' auxiliaries are commonly removed by hydrolysis with reagents like lithium hydroperoxide (LiOOH) or via reductive cleavage with agents such as lithium aluminum hydride to yield carboxylic acids or primary alcohols, respectively. Camphorsultam is notably stable to many nucleophilic and basic conditions, which can be an advantage for multi-step syntheses. However, its removal can sometimes require more forceful conditions, though methods like hydrolysis with lithium hydroxide (B78521) or reductive cleavage are also effective. harvard.edu

Comparison with Chiral Sultams and Sulfonamides

Within the broader class of sulfur-based chiral auxiliaries, this compound is the most prominent member. Other chiral sultams, such as those derived from saccharin, have been developed, but none have achieved the widespread application and proven reliability of Oppolzer's sultam. The rigid, sterically defined camphor backbone is a key feature that is not replicated in simpler, more flexible sultam structures.

Chiral sulfonamides, such as those derived from norephedrine (B3415761) (e.g., N-tosyl norephedrine), represent another class of related auxiliaries. iupac.org These compounds function by forming chiral enolates or directing reagents via hydrogen bonding or metal chelation. While effective for certain applications like asymmetric alkylations and reductions, they generally offer a different mode of stereocontrol compared to the rigid steric blockade provided by camphorsultam. The sulfonamide nitrogen in these acyclic systems has greater conformational freedom than the nitrogen atom integrated into the rigid bicyclic sultam ring of camphorsultam. This rigidity is a primary reason for the consistently high levels of stereoselectivity observed with camphorsultam across a broader range of reaction types.

Advantages of this compound in Specific Synthetic Transformations

A distinct advantage of this compound is the high crystallinity of its N-acyl derivatives. harvard.eduresearchgate.net This property is of immense practical importance, as it often allows for the purification of diastereomeric products by simple recrystallization. In cases where a reaction does not proceed with perfect diastereoselectivity (e.g., 95:5 d.r.), a single recrystallization can often upgrade the product to >99% d.e., providing access to enantiomerically pure material without the need for chromatography. researchgate.netresearchgate.net

This compound has demonstrated exceptional performance in several key transformations:

Diels-Alder Reactions: As shown in the table above, it provides excellent endo-selectivity and facial diastereoselectivity, particularly with Lewis acid promotion. researchgate.net

Asymmetric Alkylations: The formation of chiral enolates from N-acylsultams and their subsequent reaction with electrophiles proceeds with high predictability and stereocontrol.

Conjugate Additions: It is highly effective in controlling the stereochemistry of Michael additions of organocuprates and other nucleophiles to α,β-unsaturated N-acyl derivatives. wikipedia.org

Aldol Reactions: Titanium enolates of N-acylsultams react with aldehydes to give syn-aldol products with very high diastereoselectivity. researchgate.net

Synthetic TransformationReactantsKey ReagentsDiastereomeric Excess (d.e.)
Diels-AlderN-Crotonoyl sultam + CyclopentadieneEt₂AlCl>98%
Aldol AdditionN-Propionyl sultam + IsobutyraldehydeTiCl₄, DIPEA>98%
AlkylationN-Propionyl sultam + Benzyl bromideNaHMDS>98%

Representative data illustrating the high selectivity achieved with camphorsultam.

Limitations and Complementarity with Alternative Chiral Induction Methods

The use of chiral auxiliaries is complementary to other methods of asymmetric synthesis, particularly asymmetric catalysis. Chiral catalysts (organocatalysts or metal complexes) can, in principle, generate large quantities of enantiomerically enriched product from a small amount of a chiral substance, offering higher efficiency and atom economy. nih.gov However, the development of a new catalytic asymmetric reaction can be time-consuming, and the catalyst's performance may be highly substrate-specific.

In contrast, auxiliary-based methods like those using camphorsultam are often more general, reliable, and predictable. mdpi.com For complex, multi-step syntheses where absolute stereochemical control is paramount and sufficient material is available, the reliability and the ability to purify intermediates via crystallization often make this compound the method of choice. For large-scale industrial processes focused on a single target, developing a bespoke catalytic solution may be more economical in the long run.

Future Directions and Emerging Research Avenues for + 10,2 Camphorsultam

Development of Next-Generation Camphorsultam Derivatives for Enhanced Selectivity

While (+)-10,2-camphorsultam provides excellent stereocontrol in a wide array of reactions, research is actively pursuing the design and synthesis of new derivatives to further enhance selectivity and broaden its applicability. The goal is to fine-tune the steric and electronic properties of the auxiliary to achieve even higher levels of diastereoselectivity, particularly in challenging reactions where the parent sultam offers only moderate control.

Key areas of development include:

Modification of the Camphor (B46023) Skeleton: Researchers are introducing new functional groups onto the camphor backbone to create more sophisticated chiral environments. For instance, the synthesis of derivatives containing novel spirooxazolidine and spirooxazine structures has been reported. researchgate.net Furthermore, the reduction of ketone-containing precursors to produce exo-hydroxy analogs presents a new family of potential chiral auxiliaries with additional hydrogen-bonding capabilities that could influence transition state geometries. researchgate.net

N-Substituted Sulfonamides: Another promising avenue is the development of N-substituted 2-exo-hydroxybornyl-10-sulfonamides. These derivatives are being explored as potential chiral auxiliaries for asymmetric Morita-Baylis-Hillman (MBH) reactions, aiming to improve diastereoselectivities in this important carbon-carbon bond-forming reaction.

These next-generation derivatives are designed to offer more tailored solutions for specific synthetic problems, pushing the boundaries of stereochemical control beyond what is achievable with the original Oppolzer's sultam.

Integration of this compound in Flow Chemistry and Automated Synthesis

The shift towards more sustainable and efficient chemical manufacturing has spurred significant interest in continuous flow chemistry and automated synthesis. wikipedia.orgmerckmillipore.com The robustness and reliability of this compound make it an ideal candidate for integration into these modern synthetic platforms.

In the realm of automated synthesis, where robotic platforms perform sequential reactions, the high and predictable stereoselectivity imparted by camphorsultam is a major advantage. nih.gov Automated systems benefit from reactions that proceed cleanly and with high selectivity, minimizing the need for complex purification steps between stages. The reliability of camphorsultam ensures that chiral centers are set correctly without manual intervention, paving the way for the automated, multi-step synthesis of complex chiral molecules. nih.gov

Exploration of Camphorsultam in Catalytic Asymmetric Processes

A significant evolution in the application of the camphorsultam scaffold is its transition from a stoichiometric chiral auxiliary to a component of chiral catalysts. This leap dramatically improves the efficiency and sustainability of asymmetric synthesis by reducing waste and catalyst loading.

Research in this area is proceeding along two main paths:

Camphorsultam-Derived Ligands for Metal Catalysis: The rigid, well-defined chiral environment of camphorsultam can be exploited in the design of ligands for transition metal catalysts. researchgate.netnih.gov By chemically modifying the sultam structure to incorporate coordinating moieties (e.g., phosphines, amines, or N-heterocyclic carbenes), new chiral ligands can be synthesized. These ligands can then be complexed with metals (such as rhodium, palladium, or copper) to create catalysts for a variety of asymmetric transformations, including hydrogenations, cross-couplings, and cycloadditions. The camphor backbone serves to enforce a specific spatial arrangement around the metal center, influencing the facial selectivity of substrate binding and subsequent reaction.

Camphorsultam-Based Organocatalysts: The field of organocatalysis, which uses small organic molecules to catalyze reactions, represents another exciting frontier. The camphor framework is an excellent scaffold for building bifunctional organocatalysts. researchgate.netnih.gov For example, camphor-derived diamines have been used to synthesize novel quaternary ammonium (B1175870) salt phase-transfer catalysts. nih.govnih.gov These catalysts often incorporate hydrogen-bond donor groups like ureas, thioureas, or squaramides, allowing them to activate substrates through non-covalent interactions. Such organocatalysts have been applied in Michael additions and electrophilic functionalizations, demonstrating the potential of the camphor scaffold beyond its traditional role. nih.govnih.gov

Applications in the Stereoselective Synthesis of Advanced Synthetic Intermediates and Complex Chiral Building Blocks

The primary and most impactful application of this compound remains its use in the diastereoselective synthesis of complex molecules. researchgate.net It has proven instrumental in a wide range of transformations that are fundamental to the construction of natural products and pharmaceutically active compounds. researchgate.netresearchgate.net Its utility spans numerous reaction classes, consistently delivering high levels of stereocontrol.

Key asymmetric reactions where camphorsultam excels include:

Diels-Alder Reactions: N-acryloyl and N-crotonyl derivatives of camphorsultam act as chiral dienophiles, enabling highly diastereoselective [4+2] cycloadditions to furnish complex cyclic systems. chemrxiv.orgorgsyn.orgresearchgate.net

Alkylation and Acylation Reactions: The enolates derived from N-acyl sultams can be alkylated with high facial selectivity, providing a reliable route to enantiomerically pure α-substituted carboxylic acids and their derivatives. researchgate.netnih.gov

Conjugate Additions: Camphorsultam-derived α,β-unsaturated systems undergo highly stereoselective 1,4-conjugate additions with a variety of nucleophiles. sioc-journal.cn

Aldol (B89426) Reactions: The formation of chiral β-hydroxy carbonyl compounds can be achieved with excellent stereocontrol using N-acyl sultams in aldol reactions. sioc-journal.cn

Radical Reactions: The stereochemical influence of the sultam auxiliary extends to radical chemistry, enabling asymmetric radical additions, cyclizations, and annulations. acs.org

The products of these reactions are often advanced synthetic intermediates, which are then elaborated into more complex targets.

Table 1: Examples of this compound in Asymmetric Synthesis

Reaction Type Substrate Reagent/Conditions Product/Intermediate Diastereomeric Excess (d.e.)
Diels-Alder N-Crotonyl Camphorsultam Cyclopentadiene (B3395910), Lewis Acid Norbornene Derivative >95%
Alkylation N-Propionyl Camphorsultam n-BuLi, Benzyl Bromide α-Benzylpropanoic Acid Derivative >98%
Aldol Reaction N-Acetyl Camphorsultam TiCl₄, Aldehyde β-Hydroxy Carbonyl Derivative >95%
Radical Cyclization Unsaturated N-Acyl Sultam Bu₃SnH, AIBN Cyclic Amino Acid Precursor >90%

Computational Design of Novel Camphorsultam-Based Systems

The advancement of computational chemistry provides a powerful tool for accelerating the development of new and improved chiral auxiliaries. Density Functional Theory (DFT) calculations and other molecular modeling techniques are increasingly being used to understand the origins of stereoselectivity in camphorsultam-mediated reactions and to rationally design next-generation systems.

Computational approaches are being applied in several key areas:

Transition State Analysis: By modeling the transition states of competing reaction pathways, researchers can calculate energy differences and predict which diastereomer will be favored. This insight is crucial for understanding why camphorsultam is so effective and for identifying reactions where its selectivity might be limited.

Rational Design of New Derivatives: Instead of relying solely on intuition and empirical screening, computational methods can be used to design novel camphorsultam derivatives in silico. By modifying the structure and calculating the predicted impact on the transition state energies of a target reaction, researchers can prioritize the synthesis of derivatives that are most likely to exhibit enhanced selectivity. For example, the effect of adding new steric bulk or hydrogen-bonding groups can be evaluated computationally before any laboratory work is undertaken.

Mechanism Elucidation: Computational studies can support experimental findings, such as those from X-ray crystallography and NMR, to provide a complete picture of reaction mechanisms. researchgate.net This detailed understanding of how the auxiliary controls the stereochemical outcome is fundamental to extending its application to new types of transformations.

Hybrid Approaches Utilizing Camphorsultam with Other Chiral Technologies

A sophisticated strategy for achieving exceptionally high levels of stereoselectivity involves combining the influence of the camphorsultam auxiliary with another source of chirality, such as a chiral catalyst or reagent. This concept, known as dual stereocontrol or cooperative catalysis, can lead to significantly enhanced stereochemical outcomes. wikipedia.orgethz.chresearchgate.net

This approach can manifest in two ways:

Matched and Mismatched Pairs: When a substrate bearing a chiral auxiliary reacts with a chiral catalyst, the two chiral elements can either work in concert (a "matched" pair) or in opposition (a "mismatched" pair). In a matched pair, the inherent facial bias of the auxiliary is reinforced by the catalyst, often leading to higher diastereoselectivity than could be achieved with either chiral influence alone. In a mismatched pair, the catalyst may override the directing effect of the auxiliary, potentially leading to the formation of the opposite diastereomer. This provides a powerful tool for accessing either product stereoisomer from a single substrate.

Cooperative Catalysis: This involves the simultaneous activation of two different reactants by two distinct catalysts, which can be chiral. nih.govscienceopen.com While not directly involving camphorsultam as a catalyst itself, a substrate derived from camphorsultam could participate in such a system. For example, an N-enoyl sultam could be activated by a chiral Lewis acid while the other reactant is simultaneously activated by a chiral Brønsted acid or organocatalyst. The combination of these chiral activating agents can create a highly organized, asymmetric reaction environment, leading to excellent stereocontrol.

The exploration of these hybrid systems, where the reliable substrate control of camphorsultam is paired with the catalytic efficiency of other chiral technologies, represents a promising avenue for tackling some of the most challenging problems in asymmetric synthesis. wikipedia.org

Q & A

Basic: What is the role of (+)-10,2-Camphorsultam in asymmetric synthesis?

Answer: this compound is a chiral auxiliary widely used to induce enantioselectivity in stereochemical reactions. Its bicyclic structure and sulfonamide group create a rigid chiral environment, enabling controlled alkylation or acylation of substrates. For example, in the synthesis of α-methylcysteine derivatives, this compound directs stereoselective alkylation when combined with methyl iodide and n-BuLi . Methodologically, researchers should design experiments by:

  • Reagent selection : Pairing with strong bases (e.g., LDA or n-BuLi) and alkylating agents.
  • Solvent optimization : Polar aprotic solvents like THF or DMF enhance reactivity.
  • Temperature control : Low temperatures (−78°C) minimize side reactions.

Advanced: How can researchers resolve contradictions in enantiomeric excess (ee) values reported for this compound-mediated reactions?

Answer: Discrepancies in ee values often arise from variations in reaction conditions or analytical methods. To address this:

  • Standardize reaction parameters : Replicate studies using identical substrates, temperatures, and solvent systems.
  • Cross-validate analytical techniques : Compare HPLC (chiral columns), NMR (using chiral shift reagents), and X-ray crystallography for ee determination .
  • Re-examine purification methods : Recrystallization vs. column chromatography may selectively remove enantiomeric impurities .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer: Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm structural integrity and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : Chiral-phase HPLC to quantify enantiomeric purity .
  • X-ray Diffraction : Resolve absolute configuration in crystalline derivatives .
  • Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.

Advanced: How should researchers design experiments to investigate this compound’s role in non-traditional reaction systems (e.g., photoredox catalysis)?

Answer:

  • Hypothesis-driven design : Test whether the sultam’s sulfonamide group stabilizes radical intermediates.
  • Control experiments : Compare reaction outcomes with/without this compound under UV/visible light.
  • Data triangulation : Use transient absorption spectroscopy to track radical species and DFT calculations to model transition states .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact.
  • Waste management : Segregate and label waste for professional disposal due to sulfonamide toxicity .
  • Ventilation : Use fume hoods during reactions involving volatile reagents (e.g., methyl iodide).

Advanced: How can computational chemistry enhance the application of this compound in catalysis?

Answer:

  • Molecular docking studies : Predict binding affinities between the sultam and substrates.
  • DFT calculations : Analyze transition-state geometries to rationalize enantioselectivity trends .
  • Machine learning : Train models on reaction databases to optimize conditions for new substrates.

Basic: What are common synthetic routes to this compound?

Answer:

  • From camphor : Sulfonation of (−)-camphor followed by cyclization with ammonia yields the sultam.
  • Chiral resolution : Use diastereomeric salt formation to isolate the (+)-enantiomer .
  • Purity validation : GC or HPLC (>98% purity) is required for reproducible results .

Advanced: How should researchers address low yields in this compound-based asymmetric alkylations?

Answer:

  • Reaction monitoring : Use in-situ FTIR or LC-MS to identify intermediates/byproducts.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate slow steps.
  • Solvent effects : Switch to ethereal solvents (e.g., MTBE) to improve solubility .

Basic: How does this compound compare to other chiral auxiliaries (e.g., Evans oxazolidinones)?

Answer:

  • Steric vs. electronic control : The sultam’s bicyclic structure provides stronger steric hindrance than oxazolidinones, favoring bulky substrates.
  • Thermal stability : Higher decomposition temperatures (>200°C) make it suitable for high-temperature reactions .

Advanced: What statistical approaches are recommended for analyzing enantioselectivity data?

Answer:

  • Multivariate analysis : PCA or PLS to correlate reaction variables (e.g., temperature, solvent polarity) with ee.
  • Error analysis : Calculate confidence intervals for ee measurements using triplicate runs .
  • Meta-analysis : Aggregate literature data to identify global trends in stereochemical outcomes .

Basic: How can researchers validate the enantiopurity of this compound derivatives?

Answer:

  • Chiral derivatization : Convert products to diastereomers via Mosher’s acid for NMR analysis.
  • Polarimetry : Compare specific rotation values with literature data .

Advanced: What strategies mitigate solvent-induced racemization in this compound-mediated reactions?

Answer:

  • Low-polarity solvents : Use hexane or toluene to reduce proton exchange.
  • Acid scavengers : Add molecular sieves to sequester trace acids.
  • Kinetic control : Quench reactions before equilibrium favors racemization .

Basic: What are the storage requirements for this compound?

Answer:

  • Conditions : Store in airtight containers under nitrogen at −20°C.
  • Stability : Shelf life >2 years if protected from moisture and light .

Advanced: How can this compound be integrated into continuous-flow synthesis systems?

Answer:

  • Reactor design : Use packed-bed reactors with immobilized sultam derivatives.
  • Real-time monitoring : Implement PAT tools (e.g., Raman spectroscopy) for ee control.
  • Solvent compatibility : Ensure solvents (e.g., DCM) are compatible with flow chemistry hardware .

Basic: What spectroscopic signatures distinguish this compound from its enantiomer?

Answer:

  • ¹³C NMR : The C-10 sulfonamide carbon appears at δ 58–62 ppm.
  • IR : Strong S=O stretches at 1160 cm⁻¹ and 1360 cm⁻¹ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.